2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol
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Overview
Description
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol is an organic compound with the molecular formula C13H18O4. It is a derivative of phloroglucinol, a phenolic compound known for its various applications in the field of life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol can be synthesized through the hydrogenation of 2,6-dihydroxy-3-isobutyryl-4-methoxy-5-methylbenzaldehyde. This reaction is typically carried out in acetic acid in the presence of 10% palladium on carbon (Pd/C) as a catalyst. The reaction is conducted for approximately 1.5 hours, yielding the desired compound with a 61% efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of enzymatic activities and signaling pathways. This compound may interact with proteins and enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: The parent compound, known for its wide range of applications in medicine and industry.
2,4,6-Trimethylphloroglucinol: Another derivative with similar structural features but different functional groups.
2,6-Dihydroxy-4-methoxyacetophenone: Shares some structural similarities but differs in its chemical properties.
Uniqueness
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol, also known as Dodovisone C, is a compound derived from phloroglucinol that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 97761-90-5
The molecular formula is C15H18O5, indicating a complex structure typical of phenolic compounds. Its unique configuration contributes to its biological activities.
Dodovisone C exhibits its biological effects primarily through the following mechanisms:
- Antioxidant Activity : It scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects : The compound modulates signaling pathways associated with inflammation, potentially reducing the severity of inflammatory responses.
- Antimicrobial Properties : Research indicates that Dodovisone C has activity against various bacteria and fungi.
Antioxidant Activity
Studies have demonstrated that Dodovisone C possesses significant antioxidant properties. It effectively reduces oxidative stress markers in vitro, which suggests its potential in preventing oxidative damage in cells.
Anti-inflammatory Activity
Research indicates that Dodovisone C can inhibit pro-inflammatory cytokines. For example, it has been shown to reduce levels of TNF-alpha and IL-6 in cellular models, suggesting its role as a therapeutic agent in inflammatory diseases.
Antimicrobial Activity
Dodovisone C has been evaluated for its antimicrobial properties against several pathogens. In vitro studies have shown its effectiveness against:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (SA) | 0.10 µg/mL |
Methicillin-resistant SA (MRSA) | 0.05 µg/mL |
Escherichia coli | Inactive at 20 µg/mL |
Candida albicans | Active at 1.25 µg/mL |
These findings illustrate the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .
Case Studies
Several studies have explored the biological activities of Dodovisone C:
- Antioxidant Study : A study published in the Journal of Natural Products highlighted the antioxidant effects of Dodovisone C in a rat model, showing significant reductions in lipid peroxidation markers after treatment .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects using a mouse model of arthritis. Results indicated that treatment with Dodovisone C led to decreased swelling and pain, correlating with reduced levels of inflammatory cytokines.
- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity against a panel of pathogens, confirming that Dodovisone C exhibited potent activity against MRSA and other resistant strains. The study emphasized the need for further exploration into its mechanism of action and therapeutic applications .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-6(2)10(14)9-12(16)7(3)11(15)8(4)13(9)17-5/h6,15-16H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRVOTDOTHTRED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C(C)C)OC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.